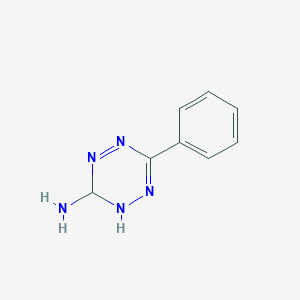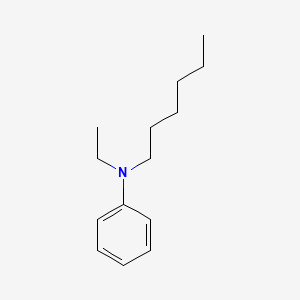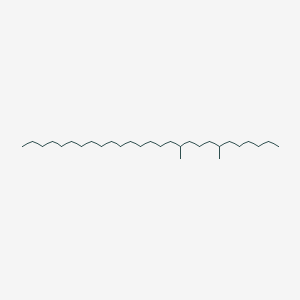
7,11-Dimethylheptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,11-Dimethylheptacosane is a hydrocarbon compound with the molecular formula C29H60. It is a type of cuticular hydrocarbon commonly found in insects and plays a significant role in chemical communication and recognition among species . The compound is characterized by its long carbon chain with methyl groups attached at the 7th and 11th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethylheptacosane typically involves the alkylation of heptacosane with methyl groups at specific positions. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as insect cuticles, followed by purification processes. Alternatively, large-scale synthesis can be performed using petrochemical feedstocks and advanced catalytic processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 7,11-Dimethylheptacosane primarily undergoes reactions typical of hydrocarbons, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert any oxidized forms back to the hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 7,11-dimethylheptacosanol or 7,11-dimethylheptacosanone.
Reduction: Regeneration of the original hydrocarbon.
Substitution: Formation of 7,11-dimethylheptacosyl chloride or bromide.
Aplicaciones Científicas De Investigación
7,11-Dimethylheptacosane has diverse applications in scientific research:
Chemistry: Used as a model compound to study hydrocarbon behavior and reactions.
Biology: Plays a crucial role in insect communication, particularly in nestmate recognition and mating behaviors.
Mecanismo De Acción
The mechanism of action of 7,11-Dimethylheptacosane in biological systems involves its role as a chemical signal. In insects, it interacts with specific receptors on the cuticle, facilitating recognition and communication. The molecular targets include olfactory receptors and other sensory proteins that detect the hydrocarbon’s presence and trigger behavioral responses .
Comparación Con Compuestos Similares
Heptacosane (C27H56): A straight-chain hydrocarbon without methyl substitutions.
9,13-Dimethylpentacosane (C27H56): Another methyl-branched hydrocarbon with methyl groups at different positions.
11,15-Dimethylheptacosane (C29H60): Similar structure with methyl groups at the 11th and 15th positions.
Uniqueness: 7,11-Dimethylheptacosane is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This pattern is crucial for its role in insect communication, making it a valuable compound for studying chemical ecology and developing bio-inspired technologies .
Propiedades
Número CAS |
79864-51-0 |
|---|---|
Fórmula molecular |
C29H60 |
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
7,11-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-11-12-13-14-15-16-17-18-19-20-22-25-29(4)27-23-26-28(3)24-21-10-8-6-2/h28-29H,5-27H2,1-4H3 |
Clave InChI |
GKFDFPQEEBHPAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)


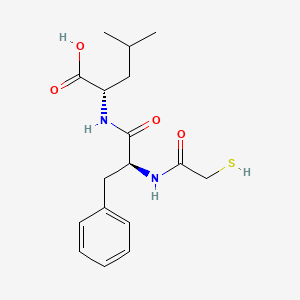

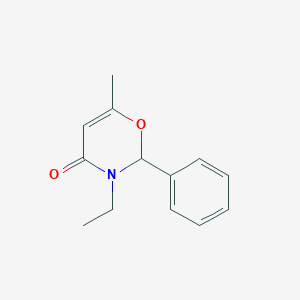
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
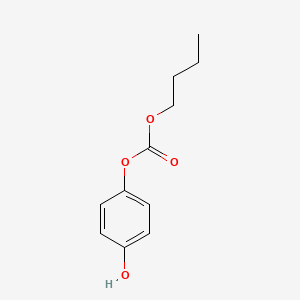
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
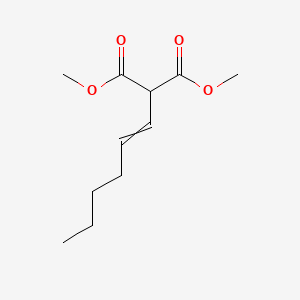
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
